molecular formula C20H30N2O2 B330418 BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE

BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B330418
M. Wt: 330.5 g/mol
InChI Key: IPQWWDSWZIVFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE typically involves the reaction of piperazine with bicyclo[2.2.1]heptane-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the bicyclo[2.2.1]heptane carbonyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of BICYCLO[2.2.1]HEPT-2-YL[4-(BICYCLO[2.2.1]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BICYCLO[221]HEPT-2-YL[4-(BICYCLO[221]HEPT-2-YLCARBONYL)PIPERAZINO]METHANONE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

[4-(bicyclo[2.2.1]heptane-3-carbonyl)piperazin-1-yl]-(3-bicyclo[2.2.1]heptanyl)methanone

InChI

InChI=1S/C20H30N2O2/c23-19(17-11-13-1-3-15(17)9-13)21-5-7-22(8-6-21)20(24)18-12-14-2-4-16(18)10-14/h13-18H,1-12H2

InChI Key

IPQWWDSWZIVFBX-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2C(=O)N3CCN(CC3)C(=O)C4CC5CCC4C5

Canonical SMILES

C1CC2CC1CC2C(=O)N3CCN(CC3)C(=O)C4CC5CCC4C5

Origin of Product

United States

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